2-Iodopyrimidin-5-amine
Overview
Description
2-Iodopyrimidin-5-amine is a chemical compound belonging to the pyrimidine family, characterized by the presence of an iodine atom at the second position and an amino group at the fifth position of the pyrimidine ring. This compound has garnered significant interest in scientific research due to its potential biological activity and diverse applications .
Mechanism of Action
Target of Action
2-Iodopyrimidin-5-amine is a pyrimidine derivative . Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . .
Mode of Action
The mode of action of pyrimidine-based anti-inflammatory agents, a category that this compound may fall under, is generally associated with the inhibition of prostaglandin E2 (PGE2) generated by cyclooxygenase (COX) enzymes . Like other non-steroidal anti-inflammatory drugs (NSAIDs), these agents function by suppressing the activity of COX-1 and COX-2 enzymes, thereby reducing the generation of PGE2 .
Biochemical Pathways
Pyrimidines play a crucial role in the biosynthesis of nucleic acids RNA and DNA . The de novo purine and pyrimidine biosynthesis pathways are highly conserved in nature and proceed via two conceptually different biochemical strategies: The purine ring is built on PRPP (phosphoribosyl pyrophosphate), while the pyrimidine ring is synthesized first, and PRPP is the source for the ribose 5-P added to the pyrimidine ring .
Result of Action
Pyrimidine derivatives are known to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Analysis
Biochemical Properties
2-Iodopyrimidin-5-amine plays a role in biochemical reactions, particularly in the context of pyrimidine biosynthesis . Pyrimidines are essential components of nucleic acids and are necessary for cellular function, including DNA and RNA biosynthesis
Metabolic Pathways
This compound is likely involved in the metabolic pathways of pyrimidine biosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodopyrimidin-5-amine typically involves the iodination of pyrimidine derivatives. One common method is the reaction of 5-aminopyrimidine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Iodopyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium or copper catalysts are often employed in the presence of ligands and bases.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Oxidation and Reduction Reactions: Products include nitro derivatives and reduced amines.
Coupling Reactions: Products include biaryl compounds and other complex heterocycles.
Scientific Research Applications
2-Iodopyrimidin-5-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-iodopyrimidine: Similar in structure but with the amino group at the second position and iodine at the fifth position.
2-Iodo-4,6-diaminopyrimidine: Contains additional amino groups at the fourth and sixth positions.
Uniqueness
2-Iodopyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodine atom at the second position and amino group at the fifth position make it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
2-iodopyrimidin-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3/c5-4-7-1-3(6)2-8-4/h1-2H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJDAOPRLFQCBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)I)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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